![molecular formula C9H8BrF3 B163321 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene CAS No. 130365-87-6](/img/structure/B163321.png)
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene
Overview
Description
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a chemical compound that can be used for various synthetic applications . It is also known as 3-(Trifluoromethyl)phenethyl bromide .
Molecular Structure Analysis
The molecular formula of 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is C9H8BrF3 . The molecular weight is 253.06 .Physical And Chemical Properties Analysis
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene is a clear colorless liquid with a pungent odor . It has a flash point of 124°F . It is denser than water and insoluble in water .Scientific Research Applications
Organic Synthesis
“1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” is used in organic synthesis. It can be used as a starting material to prepare various beta-phenethyl derivatives .
Preparation of Pharmaceuticals
This compound is used in the preparation of active pharmaceutical ingredients . For example, it is used in the preparation of phenelzine by reacting with hydrazine .
Flame Retardant
“1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” finds application as a flame retardant . This makes it useful in the production of materials that require enhanced fire resistance.
Preparation of Fragrances
This compound is also used as a starting material to prepare various fragrances . This is due to its unique chemical structure which can contribute to the creation of complex aromatic compounds.
Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can be used in the trifluoromethylation of carbon-centered radical intermediates .
Preparation of Electrophilic Organic and Organometallic Cations
“1-(2-Bromoethyl)-4-(trifluoromethyl)benzene” is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCVMJLGKMOROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565938 | |
Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
130365-87-6 | |
Record name | 1-(2-Bromoethyl)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)phenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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